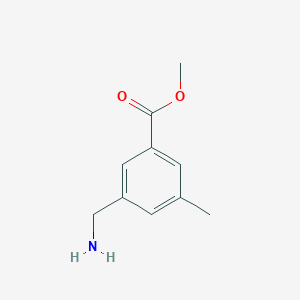

Methyl 3-(aminomethyl)-5-methylbenzoate

Beschreibung

Methyl 3-(aminomethyl)-5-methylbenzoate is a benzoate ester derivative featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. The aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, while the methyl substituent enhances steric bulk and lipophilicity. Such substitutions are common in intermediates for pharmaceuticals, agrochemicals, or materials science .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

methyl 3-(aminomethyl)-5-methylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6,11H2,1-2H3 |

InChI-Schlüssel |

YBOFIIBTTMRMJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)OC)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Aminomethylation of Methyl 5-methylbenzoate: One common method involves the aminomethylation of methyl 5-methylbenzoate using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reductive Amination: Another method involves the reductive amination of methyl 5-methylbenzoate with formaldehyde and ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for methyl 3-(aminomethyl)-5-methylbenzoate often involve large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 3-(aminomethyl)-5-methylbenzoate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

Reduction: The compound can be reduced to form various derivatives, such as primary amines, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: Methyl 3-(aminomethyl)-5-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Polymer Production: It is used in the production of specialty polymers with specific properties.

Material Science: The compound is explored for its potential use in the development of new materials with unique characteristics.

Wirkmechanismus

The mechanism by which methyl 3-(aminomethyl)-5-methylbenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Substituent Variations and Functional Group Effects

Key structural analogs and their differentiating features are summarized below:

*Estimated based on structural analogs.

Biologische Aktivität

Methyl 3-(aminomethyl)-5-methylbenzoate, a compound featuring both an amino group and a methyl group on the benzoate ring, has attracted attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 3-(aminomethyl)-5-methylbenzoate is characterized by the following structural formula:

This structure includes an aminomethyl group that can influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of methyl 3-(aminomethyl)-5-methylbenzoate is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing various signaling pathways that are critical in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-(aminomethyl)-5-methylbenzoate. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 3-(aminomethyl)-5-methylbenzoate | A549 (Lung) | 10.5 | Apoptosis induction |

| Methyl 3-(aminomethyl)-5-methylbenzoate | MCF-7 (Breast) | 8.2 | Cell cycle arrest |

| Methyl 3-(aminomethyl)-5-methylbenzoate | HeLa (Cervical) | 6.7 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, methyl 3-(aminomethyl)-5-methylbenzoate has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing promising results:

- Bacterial Inhibition : Exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Demonstrated antifungal effects against Candida albicans.

Case Studies

- In Vivo Studies : A recent animal study assessed the therapeutic potential of methyl 3-(aminomethyl)-5-methylbenzoate in a xenograft model of breast cancer. The compound was administered at varying doses, leading to a notable reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues.

- Cell Culture Experiments : In vitro assays using human cancer cell lines demonstrated that treatment with methyl 3-(aminomethyl)-5-methylbenzoate resulted in G1 phase cell cycle arrest and apoptosis, as evidenced by flow cytometry and caspase activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.